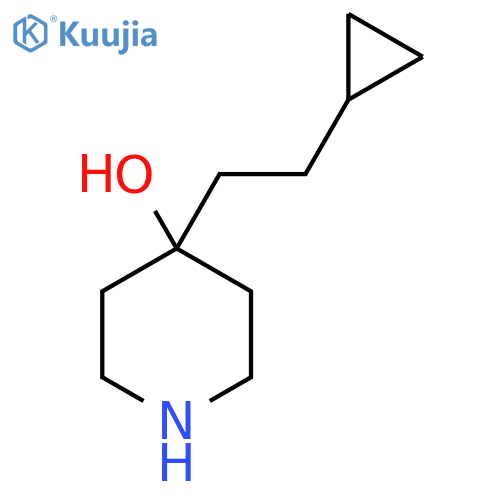

Cas no 1700335-09-6 (4-(2-cyclopropylethyl)piperidin-4-ol)

4-(2-cyclopropylethyl)piperidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 4-(2-cyclopropylethyl)piperidin-4-ol

- 1700335-09-6

- EN300-1853209

-

- インチ: 1S/C10H19NO/c12-10(4-3-9-1-2-9)5-7-11-8-6-10/h9,11-12H,1-8H2

- InChIKey: RDGRZWYMUGXFSY-UHFFFAOYSA-N

- ほほえんだ: OC1(CCNCC1)CCC1CC1

計算された属性

- せいみつぶんしりょう: 169.146664230g/mol

- どういたいしつりょう: 169.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 32.3Ų

4-(2-cyclopropylethyl)piperidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1853209-5.0g |

4-(2-cyclopropylethyl)piperidin-4-ol |

1700335-09-6 | 5g |

$2692.0 | 2023-06-01 | ||

| Enamine | EN300-1853209-0.1g |

4-(2-cyclopropylethyl)piperidin-4-ol |

1700335-09-6 | 0.1g |

$867.0 | 2023-09-18 | ||

| Enamine | EN300-1853209-5g |

4-(2-cyclopropylethyl)piperidin-4-ol |

1700335-09-6 | 5g |

$2858.0 | 2023-09-18 | ||

| Enamine | EN300-1853209-0.25g |

4-(2-cyclopropylethyl)piperidin-4-ol |

1700335-09-6 | 0.25g |

$906.0 | 2023-09-18 | ||

| Enamine | EN300-1853209-2.5g |

4-(2-cyclopropylethyl)piperidin-4-ol |

1700335-09-6 | 2.5g |

$1931.0 | 2023-09-18 | ||

| Enamine | EN300-1853209-10g |

4-(2-cyclopropylethyl)piperidin-4-ol |

1700335-09-6 | 10g |

$4236.0 | 2023-09-18 | ||

| Enamine | EN300-1853209-10.0g |

4-(2-cyclopropylethyl)piperidin-4-ol |

1700335-09-6 | 10g |

$3992.0 | 2023-06-01 | ||

| Enamine | EN300-1853209-1g |

4-(2-cyclopropylethyl)piperidin-4-ol |

1700335-09-6 | 1g |

$986.0 | 2023-09-18 | ||

| Enamine | EN300-1853209-0.05g |

4-(2-cyclopropylethyl)piperidin-4-ol |

1700335-09-6 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1853209-0.5g |

4-(2-cyclopropylethyl)piperidin-4-ol |

1700335-09-6 | 0.5g |

$946.0 | 2023-09-18 |

4-(2-cyclopropylethyl)piperidin-4-ol 関連文献

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

6. Book reviews

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

4-(2-cyclopropylethyl)piperidin-4-olに関する追加情報

4-(2-Cyclopropylethyl)piperidin-4-ol: A Comprehensive Overview

4-(2-Cyclopropylethyl)piperidin-4-ol is a chemical compound with the CAS number 1700335-09-6. This compound belongs to the class of piperidine derivatives, which are widely studied in organic chemistry and pharmacology due to their unique structural properties and potential applications in drug design. The molecule features a piperidine ring, a six-membered saturated ring with one nitrogen atom, substituted at the 4-position with a hydroxyl group (-OH) and a cyclopropylethyl group. This combination of functional groups makes 4-(2-cyclopropylethyl)piperidin-4-ol a versatile compound with interesting chemical and biological properties.

The synthesis of 4-(2-cyclopropylethyl)piperidin-4-ol typically involves multi-step organic reactions, often starting from simpler precursors like cyclopropane derivatives and piperidine analogs. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of such complex molecules with high enantiomeric excess, which is crucial for pharmaceutical applications. Researchers have explored various reaction pathways, including nucleophilic substitution, alkylation, and oxidation reactions, to optimize the synthesis of this compound.

From a structural standpoint, the cyclopropylethyl group attached to the piperidine ring introduces steric hindrance and unique electronic effects. These properties influence the compound's solubility, stability, and interactions with biological systems. Studies have shown that 4-(2-cyclopropylethyl)piperidin-4-ol exhibits moderate lipophilicity, making it suitable for crossing biological membranes, a desirable trait in drug delivery systems. Additionally, the hydroxyl group at the 4-position can participate in hydrogen bonding, which may enhance its binding affinity to specific biological targets.

Recent research has focused on the pharmacological potential of 4-(2-cyclopropylethyl)piperidin-4-ol. Preclinical studies suggest that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for pain management therapies. Furthermore, its ability to modulate neurotransmitter systems has led to investigations into its potential role in treating neurodegenerative diseases such as Alzheimer's disease. Collaborative efforts between chemists and pharmacologists have yielded promising results in animal models, highlighting the need for further clinical trials.

In terms of industrial applications, 4-(2-cyclopropylethyl)piperidin-4-ol has found use as an intermediate in the synthesis of more complex pharmaceutical agents. Its rigid structure and functional versatility make it an ideal building block for constructing bioactive molecules with tailored properties. The compound's compatibility with various reaction conditions also facilitates its integration into large-scale manufacturing processes.

From an environmental perspective, understanding the degradation pathways of 4-(2-cyclopropylethyl)piperidin-4-ol is essential for assessing its ecological impact. Recent studies have employed advanced analytical techniques to investigate its biodegradation under different environmental conditions. Results indicate that the compound undergoes microbial degradation through oxidative pathways, producing less complex byproducts that are less harmful to ecosystems.

In conclusion, 4-(2-cyclopropylethyl)piperidin-4-ol (CAS No. 1700335-09-6) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique chemical structure, coupled with recent advancements in synthetic methodologies and pharmacological studies, positions it as a valuable asset in the development of novel therapeutic agents. Continued exploration into its properties will undoubtedly yield further insights into its utility across diverse fields.

1700335-09-6 (4-(2-cyclopropylethyl)piperidin-4-ol) 関連製品

- 1234616-72-8(Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)

- 2229454-89-9(4-chloro-1-ethyl-1H-imidazol-5-ol)

- 91718-53-5(3-Amino-2-phenylbenzoic acid)

- 926236-32-0(tert-butyl(3,4-difluorophenyl)methylamine)

- 2429-73-4(Direct Blue 2 (Technical Grade))

- 1804937-12-9(4-Methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carboxylic acid)

- 2866319-10-8(Pyrrolo[1,2-a]pyrazine-7-carboxylic acid, 1,2,3,4-tetrahydro-6-methyl-, methyl ester )

- 2137729-98-5(N-[1-(adamantan-2-yl)ethyl]cyclobutanamine)

- 1803898-97-6(5-Cyano-1H-benzimidazole-7-carboxamide)

- 2138041-99-1(4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline)